Cas no 3272-42-2 (Benzene,1-(methylsulfinyl)-3-nitro-)

Benzene,1-(methylsulfinyl)-3-nitro- is a nitro-substituted aromatic compound featuring a methylsulfinyl functional group. This structure imparts unique reactivity and polarity, making it valuable in organic synthesis and pharmaceutical intermediates. The presence of both electron-withdrawing (nitro) and polar (methylsulfinyl) groups enhances its utility in nucleophilic substitution reactions and as a building block for more complex molecules. Its well-defined chemical properties allow for precise modifications, facilitating applications in medicinal chemistry and material science. The compound’s stability under standard conditions ensures reliable handling and storage, while its distinct functional groups enable selective transformations in multi-step syntheses.
Benzene,1-(methylsulfinyl)-3-nitro- structure
3272-42-2 structure
Product Name:Benzene,1-(methylsulfinyl)-3-nitro-
CAS No:3272-42-2
MF:C7H7NO3S
MW:185.200380563736
CID:321676
PubChem ID:280297
Update Time:2025-06-09

Benzene,1-(methylsulfinyl)-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(methylsulfinyl)-3-nitro-
    • 1-methylsulfinyl-3-nitrobenzene
    • (RS)-S-(3-nitrophenyl)-S-methyl sulfoxide
    • 1-(methylsulfinyl)-3-nitrobenzene
    • 1-methanesulfinyl-3-nitro-benzene
    • 3-methylsulfinylnitrobenzene
    • 3-NO2C6H4SOMe
    • AC1L5S2R
    • AC1Q6YH0
    • CTK4G9193
    • KST-1B3134
    • methyl 3-nitrophenyl sulfoxide
    • Methyl-(3-nitro-phenyl)-sulfoxid
    • methyl-(3-nitro-phenyl)-sulfoxide
    • NSC131877
    • SureCN1415886
    • 1-methanesulphinyl-3-nitro-benzene
    • NSC-131877
    • ARRRUECVLDIJAY-UHFFFAOYSA-N
    • 1-METHANESULFINYL-3-NITROBENZENE
    • 3272-42-2
    • SCHEMBL1415886
    • SCHEMBL12390713
    • DTXSID40299653
    • Inchi: 1S/C7H7NO3S/c1-12(11)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
    • InChI Key: ARRRUECVLDIJAY-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC=C(C=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 185.01471
  • Monoisotopic Mass: 185.01466426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 82.1Ų

Experimental Properties

  • PSA: 60.21
  • LogP: 2.72110

Benzene,1-(methylsulfinyl)-3-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733349-1g
1-(Methylsulfinyl)-3-nitrobenzene
3272-42-2 98%
1g
¥4950.00 2024-08-02

Additional information on Benzene,1-(methylsulfinyl)-3-nitro-

Benzene,1-(methylsulfinyl)-3-nitro- (CAS No. 3272-42-2): A Comprehensive Overview in Modern Chemical Research

Benzene,1-(methylsulfinyl)-3-nitro- (CAS No. 3272-42-2) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by a benzene ring substituted with a methylsulfinyl group at the 1-position and a nitro group at the 3-position, exhibits intriguing chemical reactivity and potential applications in various scientific domains.

The molecular structure of Benzene,1-(methylsulfinyl)-3-nitro- (CAS No. 3272-42-2) imparts distinct electronic and steric effects that make it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing nitro and electron-donating methylsulfinyl groups creates a complex interplay of forces within the molecule, influencing its reactivity in different chemical environments. This balance of electronic properties has been exploited in the development of novel synthetic pathways and catalytic systems.

In recent years, researchers have been exploring the potential of Benzene,1-(methylsulfinyl)-3-nitro- (CAS No. 3272-42-2) as a building block for more complex molecules. Its ability to undergo various transformations, such as nucleophilic aromatic substitution and metal-catalyzed coupling reactions, makes it a versatile precursor in medicinal chemistry. Specifically, the compound has been investigated for its role in constructing heterocyclic scaffolds, which are prevalent in many biologically active pharmaceuticals.

The pharmaceutical industry has shown particular interest in derivatives of Benzene,1-(methylsulfinyl)-3-nitro- (CAS No. 3272-42-2) due to their potential therapeutic applications. Studies have demonstrated that modifications at the 1- and 3-positions can significantly alter the pharmacological properties of the resulting compounds. For instance, researchers have synthesized analogs with enhanced binding affinity to specific biological targets, suggesting their utility in developing new drugs for treating various diseases.

One of the most compelling aspects of Benzene,1-(methylsulfinyl)-3-nitro- (CAS No. 3272-42-2) is its role in materials science. The compound's unique electronic properties have been leveraged in the design of advanced materials with applications in optoelectronics and energy storage. For example, its derivatives have been incorporated into organic semiconductors, where they contribute to improved charge transport properties. This has opened up new possibilities for developing more efficient and sustainable technologies.

The synthesis of Benzene,1-(methylsulfinyl)-3-nitro- (CAS No. 3272-42-2) presents both challenges and opportunities for chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advancements in catalytic methods have provided more efficient pathways for its preparation. These innovations not only streamline the synthesis but also reduce the environmental impact of producing this valuable compound.

In conclusion, Benzene,1-(methylsulfinyl)-3-nitro- (CAS No. 3272-42-2) represents a fascinating subject of study with far-reaching implications across multiple scientific disciplines. Its unique structural features and versatile reactivity make it an indispensable tool for researchers seeking to develop new pharmaceuticals, materials, and synthetic methodologies. As our understanding of its properties continues to grow, so too will its importance in advancing chemical science and technology.

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